3,4-Dichloro-5,8-difluoroquinoline
CAS No.: 1204811-35-7
Cat. No.: VC0175987
Molecular Formula: C9H3Cl2F2N
Molecular Weight: 234.027
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1204811-35-7 |
---|---|
Molecular Formula | C9H3Cl2F2N |
Molecular Weight | 234.027 |
IUPAC Name | 3,4-dichloro-5,8-difluoroquinoline |
Standard InChI | InChI=1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |
Standard InChI Key | GBPNKZHOKVOISW-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1F)C(=C(C=N2)Cl)Cl)F |
Introduction
Chemical Identity and Structural Properties
3,4-Dichloro-5,8-difluoroquinoline is a crystalline solid compound with distinct chemical identifiers that facilitate its documentation and tracking in scientific research. The compound features a quinoline core with strategic halogen substitutions that contribute to its chemical reactivity and potential biological activities.
Chemical Identifiers
The compound is precisely identified through various standard chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 3,4-Dichloro-5,8-difluoroquinoline
Parameter | Value |
---|---|
IUPAC Name | 3,4-dichloro-5,8-difluoroquinoline |
CAS Registry Number | 1204811-35-7 |
Molecular Formula | C₉H₃Cl₂F₂N |
Molecular Weight | 234.03 g/mol |
SMILES Notation | ClC1=C(Cl)C=NC(C1=C(F)C=C2)=C2F |
InChI | 1S/C9H3Cl2F2N/c10-4-3-14-9-6(13)2-1-5(12)7(9)8(4)11/h1-3H |
InChIKey | GBPNKZHOKVOISW-UHFFFAOYSA-N |
MDL Number | MFCD13192997 |
Structural Features
The compound possesses a unique structural arrangement that contributes to its chemical behavior and reactivity. The quinoline core provides a basic nitrogen-containing heterocyclic structure, while the halogen substituents significantly modify its electronic properties and potential interactions with biological targets.
Figure 1: Key Structural Features of 3,4-Dichloro-5,8-difluoroquinoline
The compound contains:
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A bicyclic quinoline core consisting of a benzene ring fused with a pyridine ring
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Two chlorine atoms at positions 3 and 4 on the pyridine ring
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Two fluorine atoms at positions 5 and 8, located on opposite sides of the bicyclic system
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Five carbon-hydrogen bonds with three remaining hydrogen atoms
This specific arrangement of halogens around the quinoline nucleus creates a distinct electronic environment that influences the compound's chemical reactivity and potential applications .
Physical and Chemical Properties
The physical and chemical properties of 3,4-Dichloro-5,8-difluoroquinoline play a crucial role in determining its behavior in various chemical reactions, its stability, and its potential applications in synthetic chemistry and pharmaceutical research.
Physical Properties
Table 2: Physical Properties of 3,4-Dichloro-5,8-difluoroquinoline
Property | Value |
---|---|
Physical State | Solid |
Color | Not specified in available data |
Odor | Not specified in available data |
Melting Point | Not specified in available data |
Boiling Point | Not specified in available data |
Density | Not specified in available data |
Solubility | Not specified in available data |
Storage Temperature | Room temperature |
Chemical Properties
The chemical properties of 3,4-Dichloro-5,8-difluoroquinoline are primarily defined by the electronic effects of the halogen substituents on the quinoline ring system. The presence of electron-withdrawing chlorine and fluorine atoms significantly impacts the electron density distribution across the molecule, affecting its reactivity patterns.
The compound is likely to exhibit:
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Enhanced electrophilicity at certain positions due to the electron-withdrawing effects of the halogens
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Potential for nucleophilic aromatic substitution reactions, particularly at positions activated by the halogen substituents
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Possible participation in metal-catalyzed coupling reactions via the carbon-halogen bonds
Similar Compounds and Structural Relationships
3,4-Dichloro-5,8-difluoroquinoline shares structural similarities with several other halogenated quinolines that have been documented in chemical databases and research literature. These structurally related compounds provide context for understanding the potential chemical behavior and applications of 3,4-Dichloro-5,8-difluoroquinoline.
Structurally Related Halogenated Quinolines
Table 3: Structurally Related Halogenated Quinolines
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Relationship |
---|---|---|---|---|
3,4-Dichloro-8-fluoroquinoline | 1204811-28-8 | C₉H₄Cl₂FN | 216.04 | Lacks the fluorine at position 5 |
3,4-Dichloro-5,7-difluoroquinoline | 1204810-53-6 | C₉H₃Cl₂F₂N | 234.03 | Fluorine at position 7 instead of 8 |
3,4-Dichloro-7-fluoroquinoline | 103526-68-7 | C₉H₄Cl₂FN | 216.04 | Single fluorine at position 7 |
7-Chloro-4-fluoroquinoline | Not specified | C₉H₅ClFN | 181.59 | Different halogen positioning |
4,5-Dichloro-8-fluoroquinoline-3-carbonitrile | 1017051-94-3 | C₁₀H₃Cl₂FN₂ | 241.05 | Contains additional nitrile group |
Classification Category | Details |
---|---|
GHS Pictograms | GHS05, GHS07 |
Signal Word | Danger |
Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) |
Precautionary Statements | P280 - P301 + P312 + P330 - P305 + P351 + P338 + P310 |
Hazard Classifications | Acute Tox. 4 Oral - Eye Dam. 1 |
Storage Class Code | 11 - Combustible Solids |
WGK | WGK 3 |
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